2-Methylbutyl 4-methylbenzenesulfonate
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Overview
Description
2-Methylbutyl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C12H18O3S and a molecular weight of 242.33 g/mol . . This compound is a colorless to light yellow liquid that is soluble in various organic solvents such as acetone, chloroform, dichloromethane, diethyl ether, and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: : 2-Methylbutyl 4-methylbenzenesulfonate is typically synthesized by reacting p-toluenesulfonyl chloride with (S)-2-methyl-1-butanol in the presence of a base . The reaction is usually carried out in an aprotic solvent like pyridine, which also acts as a base . The reaction conditions involve maintaining a controlled temperature to ensure the formation of the ester without any side reactions .
Industrial Production Methods: : In industrial settings, the synthesis of p-toluenesulfonic acid 2-methylbutyl ester follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: : 2-Methylbutyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosylate group is replaced by other nucleophiles.
Hydrolysis: When heated with acid and water, it undergoes hydrolysis to form toluene and sulfuric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: Acidic conditions with water are used to hydrolyze the ester.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used.
Hydrolysis: The major products are toluene and sulfuric acid.
Scientific Research Applications
2-Methylbutyl 4-methylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of p-toluenesulfonic acid 2-methylbutyl ester involves its role as a leaving group in nucleophilic substitution reactions . The tosylate group is a good leaving group, which facilitates the substitution of the tosylate by various nucleophiles . This property is exploited in organic synthesis to introduce different functional groups into molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl p-toluenesulfonate: Similar in structure but with an ethyl group instead of a 2-methylbutyl group.
Methyl p-toluenesulfonate: Contains a methyl group instead of a 2-methylbutyl group.
Uniqueness: : 2-Methylbutyl 4-methylbenzenesulfonate is unique due to its specific structure, which imparts different reactivity and physical properties compared to its analogs . The presence of the 2-methylbutyl group can influence the steric and electronic properties of the compound, making it suitable for specific applications in organic synthesis .
Properties
CAS No. |
63526-71-6 |
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Molecular Formula |
C12H18O3S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
2-methylbutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O3S/c1-4-10(2)9-15-16(13,14)12-7-5-11(3)6-8-12/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
HPEVJTNZYIMANV-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@H](C)COS(=O)(=O)C1=CC=C(C=C1)C |
SMILES |
CCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
Pictograms |
Irritant |
Origin of Product |
United States |
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